molecular formula C26H23BrN2O2 B12399160 GluN2B-NMDAR antagonist-1

GluN2B-NMDAR antagonist-1

Cat. No.: B12399160
M. Wt: 475.4 g/mol
InChI Key: CQRLHYONIXGPET-JLHYYAGUSA-N
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Description

GluN2B-NMDAR antagonist-1 is a selective antagonist that targets the GluN2B subunit of the N-methyl-D-aspartate receptor. This receptor plays a crucial role in synaptic plasticity, learning, and memory. The GluN2B subunit is particularly significant in various neurological disorders, making this compound a promising compound for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GluN2B-NMDAR antagonist-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactionsCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes to accommodate large-scale manufacturing. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are often employed for quality assurance .

Chemical Reactions Analysis

Types of Reactions

GluN2B-NMDAR antagonist-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halides. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with modified functional groups .

Scientific Research Applications

GluN2B-NMDAR antagonist-1 has a wide range of scientific research applications, including:

Mechanism of Action

GluN2B-NMDAR antagonist-1 exerts its effects by selectively binding to the GluN2B subunit of the N-methyl-D-aspartate receptor. This binding inhibits the receptor’s activity, reducing calcium ion influx and preventing excitotoxicity. The molecular targets involved include the receptor’s ligand-binding domain and associated signaling pathways. This mechanism is crucial for its potential therapeutic effects in treating neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GluN2B-NMDAR antagonist-1 stands out due to its high selectivity for the GluN2B subunit, which minimizes off-target effects and enhances its therapeutic potential. This selectivity makes it a promising candidate for developing targeted treatments for neurological disorders .

Properties

Molecular Formula

C26H23BrN2O2

Molecular Weight

475.4 g/mol

IUPAC Name

(E)-N-[2-[1-[(3-bromophenyl)methyl]indol-3-yl]ethyl]-3-(4-hydroxyphenyl)prop-2-enamide

InChI

InChI=1S/C26H23BrN2O2/c27-22-5-3-4-20(16-22)17-29-18-21(24-6-1-2-7-25(24)29)14-15-28-26(31)13-10-19-8-11-23(30)12-9-19/h1-13,16,18,30H,14-15,17H2,(H,28,31)/b13-10+

InChI Key

CQRLHYONIXGPET-JLHYYAGUSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Br)CCNC(=O)/C=C/C4=CC=C(C=C4)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Br)CCNC(=O)C=CC4=CC=C(C=C4)O

Origin of Product

United States

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